N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide

HBV capsid assembly modulation Conformational constraint Structure-activity relationship

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide (CAS 1396889-27-2) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class of capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV) core protein. SBAs disrupt normal capsid assembly by inducing the formation of genome-free, non-infectious particles, a mechanism distinct from nucleos(t)ide analogue polymerase inhibitors.

Molecular Formula C15H17N5O3S
Molecular Weight 347.39
CAS No. 1396889-27-2
Cat. No. B2624146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide
CAS1396889-27-2
Molecular FormulaC15H17N5O3S
Molecular Weight347.39
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H17N5O3S/c16-24(22,23)13-5-3-11(4-6-13)14(21)19-12-9-17-15(18-10-12)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)(H2,16,22,23)
InChIKeyXITHTSKRAMCDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide (CAS 1396889-27-2): Procurement-Relevant Identity, Class, and Baseline Profile


N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide (CAS 1396889-27-2) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class of capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV) core protein [1]. SBAs disrupt normal capsid assembly by inducing the formation of genome-free, non-infectious particles, a mechanism distinct from nucleos(t)ide analogue polymerase inhibitors [2]. The compound features a pyrrolidine-substituted pyrimidine linker connected to a 4-sulfamoylbenzamide pharmacophore, a scaffold topology that differentiates it from other SBA sub-series with varied heterocyclic amine substituents [3].

Why N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide Cannot Be Replaced by a Generic Sulfamoylbenzamide Analog


Sulfamoylbenzamide (SBA) capsid assembly modulators are not functionally interchangeable. The pyrrolidine-pyrimidine linker in N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide creates a distinct spatial orientation of the pharmacophore that directly influences binding to the hydrophobic pocket at the HBV core protein dimer-dimer interface [1]. Even minor linker modifications produce large shifts in antiviral potency: among 27 SBA analogs, anti-HBV EC50 values spanned from submicromolar to >10 µM depending solely on the heterocyclic amine substituent at the pyrimidine C2-position, with pyrrolidine-containing derivatives occupying a distinct activity cluster [2]. Furthermore, the pyrrolidine ring confers conformational constraint that reduces the entropic penalty upon target binding relative to flexible-chain analogs, a property that cannot be assumed for piperidine, morpholine, or acyclic amine congeners [1].

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide: Quantitative Head-to-Head and Class-Level Differentiation Evidence


Pyrrolidine-Pyrimidine Linker Confers Conformational Pre-organization vs. Flexible Amine Linkers in SBA CAMs

The pyrrolidine-substituted pyrimidine core of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide provides a rigidified linker conformation compared to acyclic or piperidine-based SBA analogs. In the broader SBA class, pyrrolidine-containing derivatives consistently achieve submicromolar anti-HBV EC50 values, whereas corresponding piperidine and morpholine analogs exhibit 2- to >10-fold weaker potency [1]. This is attributed to the pyrrolidine ring's five-membered geometry, which optimally positions the pyrimidine N-atoms for hydrogen bonding within the CAM binding pocket while minimizing steric clash with the HAP pocket residues. NVR 3-778, which features a different heterocyclic architecture (fluorophenyl-substituted pyrazole A-ring), has a reported EC50 of 0.73 ± 0.20 µM in HepG2.2.15 cells; pyrrolidine-pyrimidine SBAs demonstrate potential for improved potency through enhanced shape complementarity [2].

HBV capsid assembly modulation Conformational constraint Structure-activity relationship

4-Sulfamoylbenzamide Pharmacophore: Selectivity Advantage Over 3-Sulfamoylbenzamide Isomers

The 4-sulfamoyl (para) substitution pattern in N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide distinguishes it from 3-sulfamoyl (meta) and 2-sulfamoyl (ortho) SBA isomers. In cathepsin D inhibition assays, 2-sulfamoylbenzamides exhibited IC50 values of 1.25 µM against cathepsin D, whereas 4-sulfamoylbenzamide derivatives showed negligible cathepsin D inhibition (>10 µM), indicating that the para-sulfamoyl configuration substantially reduces off-target aspartyl protease activity [1]. For HBV CAM development, this positional selectivity is critical: 4-sulfamoyl SBAs preferentially engage the HBV core protein HAP pocket while avoiding cathepsin D, an off-target implicated in lysosomal dysfunction [1].

Sulfamoyl positional isomerism Off-target selectivity Cathepsin D vs. HBV capsid

Aqueous Solubility Differentiation: Pyrrolidine-Pyrimidine SBA vs. NVR 3-778 and AB-423

Aqueous solubility is a key procurement discriminator for SBA CAMs because poor solubility limited the clinical advancement of NVR 3-778 (solubility = 35.8 µg/mL at pH 7) [1]. Later-generation SBAs with heterocyclic amine modifications, including pyrrolidine-containing pyrimidine derivatives, were specifically designed to incorporate polar, ionization-capable groups that enhance aqueous solubility [1]. Compound 7b, an SBA derivative with a pyrrolidine-pyrimidine-like core, achieved 328.8 µg/mL solubility at pH 7—a 9.2-fold improvement over NVR 3-778 [1]. AB-423, another SBA class member, shows moderate solubility but requires formulation optimization .

Aqueous solubility Developability Formulation compatibility

Capsid Assembly Mechanism Classification: Class II CAM Profile vs. Class I HAP Compounds

SBA derivatives, including N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide, function as Class II capsid assembly modulators that induce the formation of morphologically normal but genome-empty capsids, in contrast to Class I CAMs (heteroaryldihydropyrimidines, HAPs) that produce aberrant, non-capsid structures [1]. Size exclusion chromatography and encapsidated RNA quantification demonstrate that SBA-based Class II CAMs reduce pgRNA packaging by >80% at 1 µM while preserving capsid particle formation, a profile that maintains core protein antigenicity for potential immune recognition while blocking infectivity [2]. Class I HAPs, such as HAP-1 and Bay 41-4109, cause core protein aggregation and complete capsid assembly disruption, which may limit immunological engagement [1].

CAM mechanism of action Capsid morphology pgRNA encapsidation

Resistance Profile Differentiation: SBA Class vs. Nucleos(t)ide Analogue Polymerase Inhibitors

SBA capsid assembly modulators target the HBV core protein—a viral structural component distinct from the polymerase enzyme inhibited by nucleos(t)ide analogues (NUCs) such as entecavir and tenofovir. This mechanistic orthogonality means that NUC-resistant HBV variants (e.g., lamivudine-resistant rtM204V/I mutants) retain full sensitivity to SBA CAMs [1]. Clinically, NVR 3-778 demonstrated antiviral efficacy in patients with prior NUC exposure without cross-resistance, establishing the SBA class as a non-overlapping resistance modality [1]. N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide, as an SBA-class CAM, shares this mechanistic separation from polymerase inhibitors, making it a candidate for combination regimens aimed at suppressing both wild-type and NUC-resistant HBV quasi-species [2].

Drug resistance Combination therapy Mechanistic orthogonality

Structural Modularity: Five-Zone SAR Architecture Enables Independent Optimization vs. Fixed-Scaffold CAMs

The SBA scaffold is divided into five independently modifiable structural zones (A-ring, B-ring, C-ring, linker, and sulfamoylbenzamide core), enabling systematic SAR exploration without disrupting the pharmacophore [1]. Among 27 compounds evaluated, modifications to the C-ring (the heterocyclic amine, including pyrrolidine) produced the widest range of anti-HBV activity (EC50 spanning from 0.28 µM to >10 µM) while preserving the mechanism of action [1]. This modularity contrasts with more rigid CAM scaffolds such as phenylpropenamides (PPAs), where limited synthetic accessibility to individual ring modifications restricts SAR resolution [2]. For N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide, the pyrrolidine-pyrimidine C-ring module serves as a validated starting point for further A-ring or linker optimization in medicinal chemistry campaigns [1].

Modular SAR Lead optimization Parallel chemistry

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide: Prioritized Research and Industrial Application Scenarios


HBV Capsid Assembly Modulator Lead Optimization and SAR Expansion

This compound serves as a modular C-ring building block for systematic SAR campaigns aimed at improving anti-HBV potency beyond NVR 3-778 (EC50 = 0.73 µM) and matching or exceeding AB-423 (EC50 = 0.08-0.27 µM) [1]. The five-zone SBA architecture allows independent optimization of the A-ring, B-ring, and linker while maintaining the pyrrolidine-pyrimidine C-ring as a potency-conferring anchor. Medicinal chemistry teams can synthesize focused libraries of 20-50 analogs through parallel amide coupling of the common intermediate 2-(pyrrolidin-1-yl)pyrimidin-5-amine with diverse sulfamoylbenzoic acid derivatives, enabling rapid SAR triangulation [2].

HBV Core Protein Biochemical and Biophysical Probe Development

The Class II CAM mechanism of genome-free capsid induction, characteristic of SBA derivatives, makes this compound suitable as a tool for studying HBV core protein dimer-dimer interface dynamics [1]. In size exclusion chromatography and negative-stain electron microscopy assays, SBA CAMs at 1-10 µM provide clear differentiation between genome-containing and empty capsid populations [2]. This enables procurement for biochemical laboratories investigating the kinetic partitioning between normal and aberrant capsid assembly pathways, with direct relevance to understanding HBV replication and identifying new druggable interfaces on the core protein.

Combination Antiviral Screening with Nucleos(t)ide Analogue Polymerase Inhibitors

The mechanistic orthogonality of SBA CAMs relative to NUC polymerase inhibitors (entecavir, tenofovir, lamivudine) supports procurement for in vitro combination studies [1]. Unlike NUCs, SBA CAMs retain full potency against lamivudine-resistant rtM204V/I HBV mutants, with EC50 fold-changes of <2 [2]. Screening this compound in checkerboard combination formats with tenofovir or entecavir can identify additive or synergistic antiviral effects, providing preclinical rationale for dual-mechanism HBV suppression strategies targeting both capsid assembly and reverse transcription.

Aqueous Solubility and Developability Benchmarking for SBA CAM Series

Given that poor aqueous solubility (35.8 µg/mL at pH 7) contributed to the clinical discontinuation of NVR 3-778, the pyrrolidine-pyrimidine SBA subclass offers a solubility-advantaged scaffold platform [1]. Subsequent SBA derivatives with optimized heterocyclic C-rings achieved up to 328.8 µg/mL solubility—a >9-fold improvement [1]. This compound can be procured as a reference standard for equilibrium solubility determination (shake-flask, pH 2.0-7.4), enabling head-to-head developability comparisons within SBA lead series and guiding formulation strategy decisions early in the hit-to-lead transition.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.